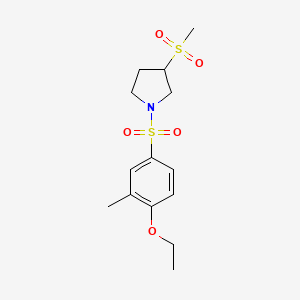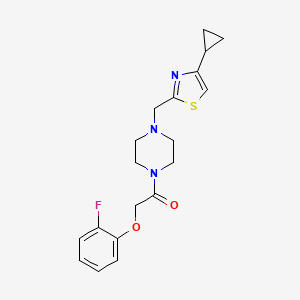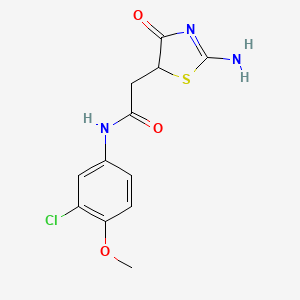
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, also known as EMSMP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the pyrrolidine class of compounds and has been found to exhibit unique properties that make it an attractive target for further study.
Scientific Research Applications
Synthesis of Novel Compounds
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine and its derivatives are involved in the synthesis of various novel compounds. For instance, Smolobochkin et al. (2017) describe a method for forming new 1-(arylsulfonyl)pyrrolidines through an acid-catalyzed reaction involving similar sulfonyl pyrrolidine compounds. This method is noted for its mild conditions and serves as a convenient approach for synthesizing pyrrolidine-1-sulfonylarene derivatives Smolobochkin et al., 2017.
Coordination and Metal Complex Formation
The compound also finds application in coordination chemistry, particularly in forming metal complexes. Bermejo et al. (2000) demonstrated the formation of nickel complexes by interacting similar sulfonyl pyrrolidine compounds with nickel centers. These complexes were characterized by various techniques like IR spectroscopy and magnetic measurements Bermejo et al., 2000.
Synthesis of Fluorinated Polyamides
Liu et al. (2013) explored the use of related compounds in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers displayed a range of desirable properties, including high glass transition temperatures, low dielectric constants, and high transparency, making them useful in various industrial applications Liu et al., 2013.
Development of Antimicrobial Agents
Zareef et al. (2008) reported the novel cyclization of certain acids to produce 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, showcasing the potential of these compounds in developing antimicrobial agents. The synthesized compounds displayed significant antimicrobial activity, highlighting their potential in medical applications Zareef et al., 2008.
properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S2/c1-4-20-14-6-5-12(9-11(14)2)22(18,19)15-8-7-13(10-15)21(3,16)17/h5-6,9,13H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWWGOMBMWEVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2595341.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2595342.png)
![3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B2595343.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2595346.png)
![4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide](/img/structure/B2595347.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2595348.png)
![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2595350.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2595352.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2595355.png)
![2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2595356.png)
![1-(3,4-dichlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2595360.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide](/img/structure/B2595364.png)